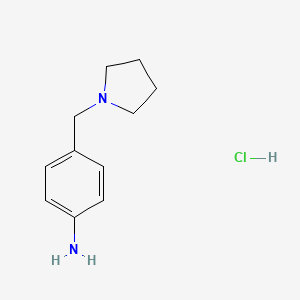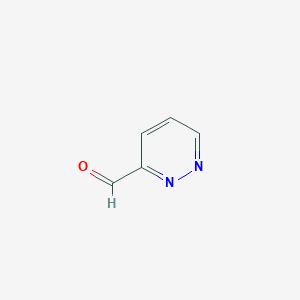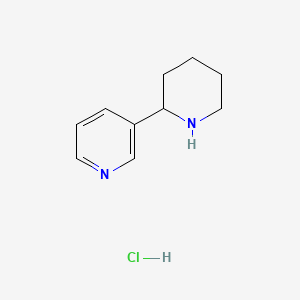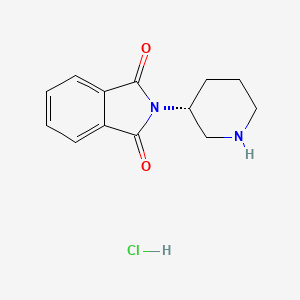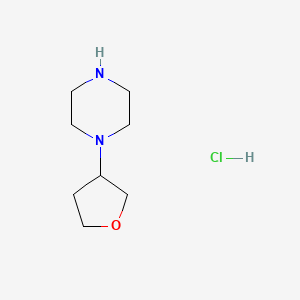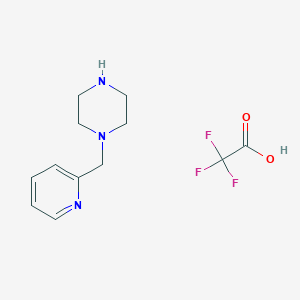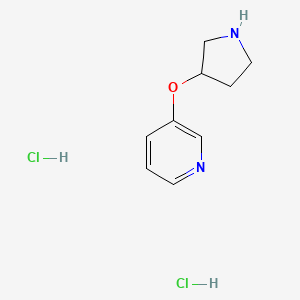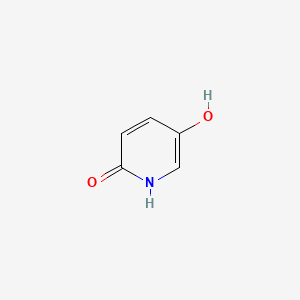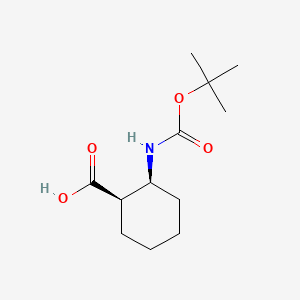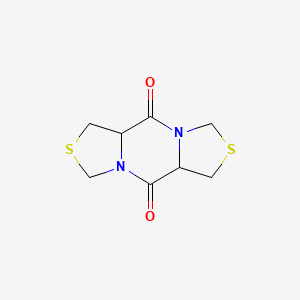
Pidotimod Impurity B
説明
Pidotimod Impurity B is an impurity of Pidotimod, which is a synthetic dipeptide molecule with immunomodulatory properties . It has a molecular formula of C8H10N2O42S2 and a molecular weight of 230.31 .
Synthesis Analysis
The synthesis of Pidotimod involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water without the protection step . This one-pot, direct synthesis method is considered a green method due to its simplicity and environmental friendliness .Molecular Structure Analysis
The molecular structure of this compound is characterized by InChI and SMILES notations . The InChI notation isInChI=1S/C8H10N2O2S2/c11-7-5-1-13-3-9(5)8(12)6-2-14-4-10(6)7/h5-6H,1-4H2 and the SMILES notation is C1C2C(=O)N3CSCC3C(=O)N2CS1 . Chemical Reactions Analysis
The degradation and impurity profiling of Pidotimod were carried out under ICH-recommended stress degradation protocols . The impurities and degradants were separated on an RP-C-18 column and the structures of the degradants were postulated based on LC-MS-MS study .作用機序
Target of Action
Pidotimod Impurity B primarily targets dendritic cells (DCs) and T-lymphocytes . Dendritic cells play a crucial role in the immune system, acting as antigen-presenting cells that process antigen material and present it on their surface to other cells of the immune system. T-lymphocytes, on the other hand, are a type of white blood cell that plays a central role in cell-mediated immunity.
Mode of Action
This compound induces the maturation of dendritic cells, up-regulates the expression of HLA-DR and co-stimulatory molecules CD83 and CD86 , and stimulates dendritic cells to release pro-inflammatory molecules . It also drives T cell proliferation and differentiation . Furthermore, Pidotimod inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation . It also increases nuclear factor κB (NFκB) expression and translocation to the nucleus .
Biochemical Pathways
The biochemical pathways affected by Pidotimod involve the ERK and NFκB signaling pathways . These pathways are crucial for the regulation of immune responses. The modulation of these pathways by Pidotimod leads to an increase in toll-like receptor expression .
Result of Action
The result of Pidotimod’s action is an enhanced immune response. It improves the clinical conditions of patients and enhances and stimulates their immunity cells’ functions, acting on both adaptive and innate immunity . It also increases the concentration of salivary IgA directed against bacteria . Furthermore, it has been demonstrated an improvement of FEV1 and PEF in asthmatic patients treated with Pidotimod .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pidotimod. For instance, the frequency of respiratory tract infections, which Pidotimod is used to treat, can be influenced by environmental risk factors . .
生化学分析
Biochemical Properties
Pidotimod Impurity B, like Pidotimod, is likely to interact with various enzymes, proteins, and other biomolecules. It may inhibit tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation . It also increases nuclear factor κB (NFκB) expression and translocation to the nucleus .
Cellular Effects
This compound may have similar cellular effects as Pidotimod. Pidotimod has been shown to enhance and stimulate immune cells (lymphocytes and others), acting on both adaptive and innate immunity . It can also modulate airway epithelial cells functions by up-regulating the expression of toll-like receptors and acting on adhesion molecules .
Molecular Mechanism
Pidotimod inhibits TNF-α induced increases in ERK phosphorylation and increases NFκB expression and translocation to the nucleus . It also induces dendritic cell maturation, up-regulates HLA-DR expression, and stimulates dendritic cells to release pro-inflammatory molecules .
Temporal Effects in Laboratory Settings
Pidotimod has been subjected to stress testing and degradation profiling under ICH-recommended stress degradation protocols .
Dosage Effects in Animal Models
Pidotimod has shown protective effects in experimental infections in mice .
Metabolic Pathways
Pidotimod has been shown to affect both innate and adaptive immune responses .
Transport and Distribution
Pidotimod is rapidly absorbed by the gastrointestinal tract with a bioavailability of 45% .
Subcellular Localization
Pidotimod has been shown to affect the functions of various immune cells .
特性
IUPAC Name |
5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S2/c11-7-5-1-13-3-9(5)8(12)6-2-14-4-10(6)7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKEOUUWVDDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N3CSCC3C(=O)N2CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



